N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole
CAS No.: 957470-59-6
Cat. No.: VC0127072
Molecular Formula: C24H24F2N4O6S
Molecular Weight: 534.535
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957470-59-6 |
|---|---|
| Molecular Formula | C24H24F2N4O6S |
| Molecular Weight | 534.535 |
| IUPAC Name | 5-(difluoromethoxy)-1-[(3,4-dimethoxypyridin-2-yl)methyl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazole |
| Standard InChI | InChI=1S/C24H24F2N4O6S/c1-32-19-7-9-27-16(21(19)34-3)12-30-18-6-5-14(36-23(25)26)11-15(18)29-24(30)37(31)13-17-22(35-4)20(33-2)8-10-28-17/h5-11,23H,12-13H2,1-4H3 |
| Standard InChI Key | BQNKFVSAFVWDEA-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=NC=C1)CN2C3=C(C=C(C=C3)OC(F)F)N=C2S(=O)CC4=NC=CC(=C4OC)OC)OC |
Introduction
Chemical Identity and Properties
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole, registered under CAS number 957470-59-6, represents an important chemical entity related to the widely prescribed proton pump inhibitor pantoprazole. This compound features a complex molecular structure with the chemical formula C24H24F2N4O6S and a molecular weight of 534.53 Daltons . Its full chemical name according to IUPAC nomenclature is 5-(difluoromethoxy)-1-[(3,4-dimethoxy-2-pyridinyl)methyl]-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole .
Identification and Characterization Methods
The identification and characterization of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole have been accomplished through sophisticated analytical techniques designed to detect and quantify pharmaceutical impurities at low concentrations.
Detection Techniques
High Performance Liquid Chromatography (HPLC) represents the primary method for detecting N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole in pharmaceutical formulations. According to research, this compound can be detected among other impurities in pantoprazole sodium bulk drug substance, with concentrations typically ranging from approximately 0.05% to 0.34% . This detection capability is critical for maintaining pharmaceutical quality standards.
Liquid Chromatography-Mass Spectrometry (LC-MS) techniques provide additional analytical power for confirming the molecular weight and structural elements of this compound. The combination of chromatographic separation with mass spectral analysis enables definitive identification even in complex pharmaceutical matrices .
Spectral Characterization
Complete spectral characterization of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole has been achieved using multiple complementary techniques. Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data collectively provide a comprehensive spectral profile that enables unambiguous identification . These spectral signatures are essential for confirming the compound's identity during pharmaceutical quality control processes.
Relationship to Pantoprazole
Understanding the relationship between N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole and the parent drug pantoprazole provides important context for its pharmaceutical significance.
Pantoprazole Overview
Pantoprazole belongs to the proton pump inhibitor (PPI) class of medications widely used in treating various upper gastrointestinal tract disorders. It functions by inhibiting the hydrogen-potassium adenosine triphosphatase enzyme system, effectively reducing gastric acid production . This mechanism makes it valuable for treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and related disorders.
Comparison with Related Compounds
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole represents one of several identified impurities in pantoprazole formulations, with each having distinct chemical characteristics.
N-[(3,4-DiMethoxy-2-pyridinyl)Methyl] Pantoprazole Sulfide
A closely related compound, N-[(3,4-DiMethoxy-2-pyridinyl)Methyl] Pantoprazole Sulfide (CAS No. 957470-58-5), differs from N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole in its oxidation state at the sulfur atom. With a molecular formula of C24H24F2N4O5S and a molecular weight of 518.53 Daltons, this sulfide derivative contains a thioether (sulfide) linkage rather than the sulfoxide group found in N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole .
| Manufacturer | Product Description | Packaging | Price (USD) |
|---|---|---|---|
| Biosynth Carbosynth | Pantoprazole impurity | 10 mg | $150 |
| Biosynth Carbosynth | Pantoprazole impurity | 25 mg | $275 |
| Biosynth Carbosynth | Pantoprazole impurity | 50 mg | $450 |
| Biosynth Carbosynth | Pantoprazole impurity | 100 mg | $750 |
| Biosynth Carbosynth | Pantoprazole impurity | 250 mg | $1500 |
Other Related Impurities
Analytical Research Applications
The identification and characterization of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole exemplify advanced pharmaceutical analytical methodologies essential for ensuring drug quality and safety.
Reference Standards
Future Research Directions
The available literature on N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole suggests several potential avenues for future research that could enhance understanding of this compound.
Structure-Activity Relationship Studies
Investigating the potential biological activities of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole through structure-activity relationship studies could provide valuable insights into whether this impurity contributes to either the therapeutic effects or adverse effects associated with pantoprazole formulations.
Improved Analytical Methods
Development of more sensitive and specific analytical methods for detecting and quantifying N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole at lower concentrations could enhance pharmaceutical quality control capabilities and support more stringent purity requirements.
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